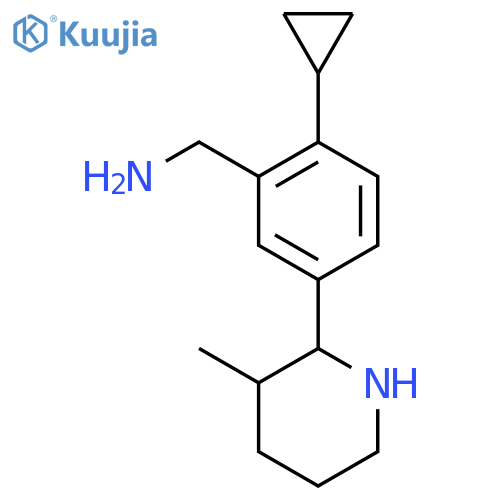

Cas no 2172438-18-3 (2-cyclopropyl-5-(3-methylpiperidin-2-yl)phenylmethanamine)

2-cyclopropyl-5-(3-methylpiperidin-2-yl)phenylmethanamine 化学的及び物理的性質

名前と識別子

-

- 2-cyclopropyl-5-(3-methylpiperidin-2-yl)phenylmethanamine

- [2-cyclopropyl-5-(3-methylpiperidin-2-yl)phenyl]methanamine

- EN300-1476505

- 2172438-18-3

-

- インチ: 1S/C16H24N2/c1-11-3-2-8-18-16(11)13-6-7-15(12-4-5-12)14(9-13)10-17/h6-7,9,11-12,16,18H,2-5,8,10,17H2,1H3

- InChIKey: KXOVAZJGSYXMRN-UHFFFAOYSA-N

- SMILES: N1CCCC(C)C1C1C=CC(=C(CN)C=1)C1CC1

計算された属性

- 精确分子量: 244.193948774g/mol

- 同位素质量: 244.193948774g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 2

- 重原子数量: 18

- 回転可能化学結合数: 3

- 複雑さ: 274

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.4

- トポロジー分子極性表面積: 38Ų

2-cyclopropyl-5-(3-methylpiperidin-2-yl)phenylmethanamine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1476505-2500mg |

[2-cyclopropyl-5-(3-methylpiperidin-2-yl)phenyl]methanamine |

2172438-18-3 | 2500mg |

$4851.0 | 2023-09-29 | ||

| Enamine | EN300-1476505-500mg |

[2-cyclopropyl-5-(3-methylpiperidin-2-yl)phenyl]methanamine |

2172438-18-3 | 500mg |

$2376.0 | 2023-09-29 | ||

| Enamine | EN300-1476505-5000mg |

[2-cyclopropyl-5-(3-methylpiperidin-2-yl)phenyl]methanamine |

2172438-18-3 | 5000mg |

$7178.0 | 2023-09-29 | ||

| Enamine | EN300-1476505-100mg |

[2-cyclopropyl-5-(3-methylpiperidin-2-yl)phenyl]methanamine |

2172438-18-3 | 100mg |

$2178.0 | 2023-09-29 | ||

| Enamine | EN300-1476505-0.5g |

[2-cyclopropyl-5-(3-methylpiperidin-2-yl)phenyl]methanamine |

2172438-18-3 | 0.5g |

$2376.0 | 2023-06-06 | ||

| Enamine | EN300-1476505-1.0g |

[2-cyclopropyl-5-(3-methylpiperidin-2-yl)phenyl]methanamine |

2172438-18-3 | 1g |

$2475.0 | 2023-06-06 | ||

| Enamine | EN300-1476505-5.0g |

[2-cyclopropyl-5-(3-methylpiperidin-2-yl)phenyl]methanamine |

2172438-18-3 | 5g |

$7178.0 | 2023-06-06 | ||

| Enamine | EN300-1476505-0.1g |

[2-cyclopropyl-5-(3-methylpiperidin-2-yl)phenyl]methanamine |

2172438-18-3 | 0.1g |

$2178.0 | 2023-06-06 | ||

| Enamine | EN300-1476505-0.05g |

[2-cyclopropyl-5-(3-methylpiperidin-2-yl)phenyl]methanamine |

2172438-18-3 | 0.05g |

$2079.0 | 2023-06-06 | ||

| Enamine | EN300-1476505-250mg |

[2-cyclopropyl-5-(3-methylpiperidin-2-yl)phenyl]methanamine |

2172438-18-3 | 250mg |

$2277.0 | 2023-09-29 |

2-cyclopropyl-5-(3-methylpiperidin-2-yl)phenylmethanamine 関連文献

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

2-cyclopropyl-5-(3-methylpiperidin-2-yl)phenylmethanamineに関する追加情報

Introduction to 2-cyclopropyl-5-(3-methylpiperidin-2-yl)phenylmethanamine (CAS No. 2172438-18-3)

2-cyclopropyl-5-(3-methylpiperidin-2-yl)phenylmethanamine, identified by the Chemical Abstracts Service Number (CAS No.) 2172438-18-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a cyclopropyl substituent and a 3-methylpiperidine moiety, has garnered attention due to its structural complexity and potential biological activity. The combination of these structural elements suggests a unique interaction profile with biological targets, making it a promising candidate for further investigation in drug discovery and development.

The cyclopropyl group is a small, rigid ring that can influence the conformation and electronic properties of the molecule. Its presence often enhances binding affinity and selectivity in drug-like molecules by providing steric and electronic constraints. In contrast, the 3-methylpiperidine ring is a common pharmacophore in many bioactive compounds, known for its ability to modulate receptor interactions and improve pharmacokinetic properties. The methylation at the 3-position further fine-tunes the electronic distribution and hydrogen bonding potential of the piperidine ring.

The phenylmethanamine core of this compound introduces an amine functional group, which is frequently involved in hydrogen bonding interactions with biological targets such as enzymes and receptors. The phenyl ring itself provides additional spatial and electronic features that can be exploited for selective binding. Together, these structural components create a complex molecular architecture that may confer unique biological properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with high accuracy. Studies have shown that the cyclopropyl group can adopt multiple conformations, depending on the surrounding environment, which may influence its ability to interact with biological targets. Similarly, the 3-methylpiperidine moiety has been found to exhibit significant flexibility, allowing for optimal positioning within binding pockets.

One of the most exciting aspects of this compound is its potential application in treating neurological disorders. The presence of both cyclopropyl and 3-methylpiperidine substituents suggests that it may interact with neurotransmitter receptors, such as serotonin or dopamine receptors, which are implicated in conditions like depression, anxiety, and neurodegenerative diseases. Preliminary computational studies have indicated that this compound could bind to these receptors with high affinity, potentially leading to therapeutic effects.

In addition to its potential neurological applications, 2-cyclopropyl-5-(3-methylpiperidin-2-yl)phenylmethanamine may also have utility in other therapeutic areas. For instance, its structural features could make it a valuable scaffold for developing compounds targeting inflammatory pathways or cancer-related signaling pathways. The amine group provides a site for further chemical modification, allowing researchers to fine-tune its biological activity and pharmacokinetic properties.

The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The introduction of the cyclopropyl group requires careful consideration to ensure regioselectivity and yield optimization. Similarly, the installation of the 3-methylpiperidine moiety demands precise control over reaction conditions to avoid unwanted side products. However, recent advances in synthetic methodologies have made it increasingly feasible to construct such complex molecules efficiently.

One particularly innovative approach involves using transition metal-catalyzed cross-coupling reactions to construct the phenylmethanamine core. These reactions allow for the efficient formation of carbon-carbon bonds under mild conditions, often with high selectivity. Additionally, palladium-catalyzed methylation reactions have been employed to introduce the methyl group onto the piperidine ring, further enhancing the molecular complexity.

Once synthesized, 2-cyclopropyl-5-(3-methylpiperidin-2-yl)phenylmethanamine can be subjected to rigorous biological evaluation to assess its potency and selectivity against various targets. High-throughput screening (HTS) techniques are often used to identify hits with promising activity profiles. Subsequent structure-activity relationship (SAR) studies can then be conducted to optimize these hits into lead compounds suitable for further development.

The integration of machine learning and artificial intelligence into drug discovery has significantly accelerated the process of identifying promising candidates like this one. Predictive models can analyze large datasets containing known bioactive compounds to identify structural features that correlate with biological activity. These models can then be used to screen virtual libraries of compounds for potential hits before they are synthesized in the lab.

In conclusion,2-cyclopropyl-5-(3-methylpiperidin-2-yl)phenylmethanamine (CAS No. 2172438-18-3) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation in treating neurological disorders as well as other therapeutic areas. With continued advancements in synthetic chemistry and computational biology, this compound holds promise as a valuable tool in the development of new drugs.

2172438-18-3 (2-cyclopropyl-5-(3-methylpiperidin-2-yl)phenylmethanamine) Related Products

- 2138553-16-7(Tert-butyl 2-amino-4-(4,4-dimethylpiperidin-1-yl)benzoate)

- 97000-24-3(Methyl 5-(3-methoxyphenyl)nicotinate)

- 1171613-29-8(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine)

- 117156-31-7(tert-butyl (2S)-2-isocyanato-3-phenylpropanoate)

- 1699954-51-2(3-(2-cyclopropylethoxy)-2-methylpropane-1-sulfonyl chloride)

- 133216-45-2(N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride)

- 2138050-11-8(4-(5-bromo-2-methylcyclohexyl)-1-ethyl-1H-pyrazole)

- 1806766-51-7(Ethyl 3-(bromomethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-acetate)

- 874463-83-9(3-{3-(3-methylphenoxy)methyl-1,2,4triazolo3,4-b1,3,4thiadiazol-6-yl}pyridine)

- 2138260-83-8(4-Pyrimidinecarboxylic acid, 2-butyl-6-chloro-)